molecular formula C16H15NO3 B7778909 ethyl N-biphenyl-2-yloxamate CAS No. 24451-19-2

ethyl N-biphenyl-2-yloxamate

Cat. No. B7778909
Key on ui cas rn: 24451-19-2
M. Wt: 269.29 g/mol
InChI Key: YKBKSXVJAZAQKN-UHFFFAOYSA-N
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Patent
US08258302B2

Procedure details

5.08 g (30 mmol) of 2-aminobiphenyl, 50 ml of ethyl acetate, and 3.1 g (30 mmol) of triethylamine were placed in a flask, to which 4.1 g (30 mmol) of ethyl chloroglyoxylate was added dropwise under ice cooling. The reaction mixture was stirred at room temperature for three hours, and then 50 ml of ethyl acetate was added thereto. The organic layer was washed with 30 ml of 1N hydrochloric acid and 30 ml of brine one by one, and then was dried with anhydrous sodium sulfate. The solvent was removed by evaporation to obtain 6.8 g (24 mmol, yield 85%) of ethyl N-biphenyl-2-yloxamate as colorless crystals.
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C(N(CC)CC)C.Cl[C:22](=[O:28])[C:23]([O:25][CH2:26][CH3:27])=[O:24]>C(OCC)(=O)C>[C:3]1([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:22](=[O:28])[C:23]([O:25][CH2:26][CH3:27])=[O:24]

Inputs

Step One
Name
Quantity
5.08 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.1 g
Type
reactant
Smiles
ClC(C(=O)OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under ice cooling
WASH
Type
WASH
Details
The organic layer was washed with 30 ml of 1N hydrochloric acid and 30 ml of brine one by one
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC(C(=O)OCC)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24 mmol
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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